Cas no 97387-95-6 (N-{1-[3-(butan-2-yl)-1,4-dioxohexahydropyrrolo[1,2-a]pyrazin-2(1H)-yl]-3-methyl-1-oxopentan-2-yl}-6-methyl-9,10-didehydroergoline-8-carboxamide)

N-{1-[3-(butan-2-yl)-1,4-dioxohexahydropyrrolo[1,2-a]pyrazin-2(1H)-yl]-3-methyl-1-oxopentan-2-yl}-6-methyl-9,10-didehydroergoline-8-carboxamide structure
97387-95-6 structure
Nome del prodotto:N-{1-[3-(butan-2-yl)-1,4-dioxohexahydropyrrolo[1,2-a]pyrazin-2(1H)-yl]-3-methyl-1-oxopentan-2-yl}-6-methyl-9,10-didehydroergoline-8-carboxamide
Numero CAS:97387-95-6
MF:C33H43N5O4
MW:573.725628137589
CID:1991127
PubChem ID:176632

N-{1-[3-(butan-2-yl)-1,4-dioxohexahydropyrrolo[1,2-a]pyrazin-2(1H)-yl]-3-methyl-1-oxopentan-2-yl}-6-methyl-9,10-didehydroergoline-8-carboxamide Proprietà chimiche e fisiche

Nomi e identificatori

    • N-{1-[3-(butan-2-yl)-1,4-dioxohexahydropyrrolo[1,2-a]pyrazin-2(1H)-yl]-3-methyl-1-oxopentan-2-yl}-6-methyl-9,10-didehydroergoline-8-carboxamide
    • N-[1-(3-butan-2-yl-1,4-dioxo-6,7,8,8a-tetrahydro-3H-pyrrolo[1,2-a]pyrazin-2-yl)-3-methyl-1-oxopentan-2-yl]-7-methyl-6,6a,8,9-tetrahydro-4H-indolo[4,3-fg]quinoline-9-carboxamide
    • 97387-95-6
    • DTXSID80913947
    • N-{1-[3-(Butan-2-yl)-1,4-dioxohexahydropyrrolo[1,2-a]pyrazin-2(1H)-yl]-3-methyl-1-oxopentan-2-yl}-6-methyl-9,10-didehydroergoline-8-carboximidic acid
    • beta,beta-Ergoannam
    • Inchi: InChI=1S/C33H43N5O4/c1-6-18(3)28(32(41)38-29(19(4)7-2)33(42)37-13-9-12-25(37)31(38)40)35-30(39)21-14-23-22-10-8-11-24-27(22)20(16-34-24)15-26(23)36(5)17-21/h8,10-11,14,16,18-19,21,25-26,28-29,34H,6-7,9,12-13,15,17H2,1-5H3,(H,35,39)
    • Chiave InChI: IHDIXBZKTTXKMY-UHFFFAOYSA-N
    • Sorrisi: CCC(C)C1C(=O)N2CCCC2C(=O)N1C(=O)C(C(C)CC)NC(=O)C3CN(C4CC5=CNC6=CC=CC(=C56)C4=C3)C

Proprietà calcolate

  • Massa esatta: 573.331505
  • Massa monoisotopica: 573.331505
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 2
  • Conta accettatore di obbligazioni idrogeno: 5
  • Conta atomi pesanti: 42
  • Conta legami ruotabili: 7
  • Complessità: 1140
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 7
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • Superficie polare topologica: 106
  • XLogP3: 3.9

Proprietà sperimentali

  • Densità: 1.28
  • Punto di ebollizione: 830.7°C at 760 mmHg
  • Punto di infiammabilità: 456.2°C
  • Indice di rifrazione: 1.643
Fornitori consigliati
Shanghai Xinsi New Materials Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Shanghai Xinsi New Materials Co., Ltd
Amadis Chemical Company Limited
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Amadis Chemical Company Limited
Nantong Boya Environmental Protection Technology Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Nantong Boya Environmental Protection Technology Co., Ltd